Product packaging for Isradipine d6(Cat. No.:CAS No. 1261398-97-3)

Isradipine d6

Cat. No.: B602482
CAS No.: 1261398-97-3
M. Wt: 377.43
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Description

Isradipine d6 is a deuterium-labeled analog of Isradipine, a potent dihydropyridine calcium channel blocker (CCB) . This stable isotope is designed for use as an internal standard in mass spectrometry-based assays, enabling precise quantification of the native drug in complex biological matrices. Isradipine acts by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to peripheral vasodilation and a reduction in blood pressure . Its high selectivity for vascular smooth muscle over cardiac muscle makes it a valuable tool for studying cardiovascular pharmacology . Researchers utilize this compound to support analytical method development in critical areas such as pharmacokinetic studies , metabolic profiling , and bioavailability research , ensuring accurate and reproducible data. The product is specifically labeled for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1261398-97-3

Molecular Formula

C19H15N3O5D6

Molecular Weight

377.43

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

75695-93-1 (unlabelled)

tag

Isradipine

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Isradipine D6

Development of Synthetic Routes for Deuterium (B1214612) Incorporation into the Isradipine (B148454) Scaffold

The introduction of deuterium into the Isradipine structure requires carefully designed synthetic pathways that allow for precise and efficient labeling. These methods are adapted from established syntheses of 1,4-dihydropyridines, with specific modifications to accommodate the use of deuterated reagents.

Regioselective and Stereoselective Deuteration Approaches

The Isradipine molecule possesses a chiral center at the C4 position of the dihydropyridine (B1217469) ring, making stereoselectivity a critical consideration in its synthesis. researchgate.net The pharmacological activity of dihydropyridine compounds is often stereoselective, with one enantiomer exhibiting significantly higher potency. researchgate.net While the general synthesis of Isradipine and other dihydropyridines is well-established, achieving specific deuteration patterns (regioselectivity) and controlling the spatial arrangement of atoms (stereoselectivity) requires specialized techniques. aminer.org For instance, rhodium-catalyzed methods have been developed for the stereoselective deuteration of benzylic C-H bonds, which could be adapted for targeted labeling. researchgate.net The development of methods for regio- and stereoselective deuterium incorporation is an active area of research, aiming to produce specific isotopomers for detailed mechanistic and metabolic studies. nih.gov

Isradipine has an asymmetrically substituted dihydropyridine ring, and its binding to plasma proteins like human serum albumin (HSA) and alpha 1-acid glycoprotein (B1211001) (AAG) has been shown to be stereoselective. nih.gov The (+)-(S)-enantiomer and the (-)-(R)-enantiomer exhibit different binding affinities to these proteins. nih.gov This underscores the importance of controlling stereochemistry during the synthesis of any Isradipine analog, including its deuterated forms.

Application of Modified Hantzsch Condensation Reactions for Deuterated Isradipine Synthesis

The Hantzsch dihydropyridine synthesis, first reported in 1882, is a classic and versatile method for constructing the 1,4-dihydropyridine (B1200194) core. jocpr.combeilstein-journals.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. researchgate.net This multicomponent reaction has been extensively modified and optimized over the years for the synthesis of various dihydropyridine-based drugs, including Isradipine. jocpr.combeilstein-journals.orgnewdrugapprovals.org

For the synthesis of deuterated Isradipine, the Hantzsch reaction can be adapted by using deuterated starting materials. beilstein-journals.org The general synthesis of Isradipine involves reacting 2,1,3-benzoxadiazole-4-carboxaldehyde with an appropriate acetoacetate (B1235776) and an aminocrotonate. newdrugapprovals.org To introduce deuterium, one or more of these precursors would need to be synthesized in a deuterated form. The reaction conditions, such as the choice of solvent and catalyst, can also be optimized to ensure efficient incorporation of the deuterium label and to favor the formation of the desired 1,4-dihydropyridine regioisomer over other potential products like 1,2-dihydropyridines. beilstein-journals.orgnih.gov

Utilization of Deuterium Source Reagents and Catalytic Systems in Isradipine d6 Synthesis

A variety of deuterium source reagents are available for isotopic labeling. These can range from simple molecules like deuterium oxide (D₂O) and deuterated solvents (e.g., methanol-d₄, DMSO-d₆) to more complex deuterated building blocks. google.comgoogleapis.comcampro-webshop.eu The choice of reagent depends on the specific synthetic strategy and the desired position of the deuterium atoms. For example, deuterated ammonium (B1175870) formate (B1220265) can be used as a deuterium source in catalytic transfer reactions. nih.gov

Catalytic systems play a crucial role in facilitating the deuteration process. These can include acid and base catalysts to promote condensation reactions like the Hantzsch synthesis. googleapis.com The performance of these reactions can be highly sensitive to the nature of the catalyst. googleapis.com In some cases, metal catalysts are employed to achieve specific C-H bond activation and subsequent deuteration. researchgate.net For instance, a platinum oxide catalyst has been used for the catalytic exchange of amino acids with deuterium. google.com The development of efficient catalytic systems is key to achieving high isotopic enrichment and good chemical yields in the synthesis of Isradipine-d6.

Physico-chemical and Spectroscopic Characterization of this compound for Isotopic Purity and Structural Confirmation

Following the synthesis of Isradipine-d6, it is imperative to thoroughly characterize the compound to confirm its chemical structure, determine the level of deuterium incorporation, and verify the position of the deuterium labels.

Analytical Techniques for Determination of Deuterium Content and Isotopic Enrichment

Several analytical techniques are employed to quantify the deuterium content and assess the isotopic enrichment of Isradipine-d6. google.com Isotopic enrichment refers to the percentage of molecules that have incorporated the less common isotope (deuterium) at a specific position. google.com

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the increase in molecular weight due to the incorporated deuterium atoms can be measured. google.comgoogle.com High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. Both ¹H NMR and ¹³C NMR spectroscopy can be used. researchgate.net In ¹H NMR, the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of deuteration. ¹³C NMR can also be used, as the carbon atoms attached to deuterium will show characteristic changes in their chemical shifts and coupling patterns. researchgate.net

The desired level of deuterium enrichment can vary depending on the application, but for use as an internal standard, high enrichment (typically >98%) is often sought. google.com

Confirmation of Deuterium Atom Positioning within the this compound Molecule

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) , can be used to establish the connectivity between protons and carbons in the molecule. researchgate.net By analyzing these correlation spectra for Isradipine-d6 and comparing them to the spectra of unlabeled Isradipine, the precise positions of the deuterium atoms can be unequivocally assigned. For example, the absence of a cross-peak in an HSQC spectrum at a position where a C-H correlation is expected in the unlabeled compound confirms the replacement of that proton with a deuterium atom.

Infrared (IR) Spectroscopy can also offer supporting evidence for deuteration. The stretching frequency of a C-D bond is significantly lower than that of a C-H bond, and the appearance of new absorption bands in the C-D stretching region of the IR spectrum can indicate successful deuterium incorporation. acs.org

Bioanalytical Applications of Isradipine D6

Isradipine (B148454) d6 as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical methods, an internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards and quality control samples. The IS is used to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. The ideal IS has physicochemical properties as close as possible to the analyte of interest. For this reason, a stable isotope-labeled version of the analyte, such as Isradipine d6, is the preferred choice for the quantitative analysis of isradipine. medchemexpress.comnih.gov It behaves nearly identically to the unlabeled isradipine during extraction, chromatography, and ionization, but is distinguishable by its mass in the mass spectrometer. This co-eluting, mass-differentiated standard provides the most effective means of correcting for analytical variability.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of substances. mdpi.com The method relies on altering the natural isotopic composition of the element or compound of interest in a sample by adding a known amount of an isotopically enriched standard, often referred to as a "spike." In this context, a precisely known quantity of this compound is added to a biological sample containing an unknown concentration of isradipine.

After allowing the sample to equilibrate, the mixture is processed and analyzed by mass spectrometry. The instrument measures the ratio of the signal from the naturally occurring analyte (isradipine) to that of the isotopic standard (this compound). Because the standard and the analyte are chemically identical, they are assumed to behave in the same manner throughout the entire analytical procedure, including extraction, derivatization (if any), and ionization. Therefore, any sample loss or variation will affect both compounds equally, and the measured ratio will remain constant. By comparing this ratio to the ratios obtained from calibration standards with known concentrations, the exact amount of isradipine in the original sample can be calculated with high precision and accuracy. mdpi.com This principle makes IDMS a primary (or reference) measurement procedure, traceable to the International System of Units (SI). mdpi.com

The development of a robust bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the technology of choice for this purpose due to its high sensitivity and selectivity. nih.govresearchgate.net

Sample Preparation: The first step involves extracting isradipine and the this compound internal standard from the complex biological matrix (e.g., plasma). This is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For instance, LLE can be performed using solvents like a mixture of n-hexane and tert-butyl methyl ether after alkalinizing the plasma sample. ajrconline.org

Chromatographic Separation: Separation is typically performed on a reverse-phase C18 column. researchgate.netajrconline.org A gradient or isocratic elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) is used to separate isradipine from other endogenous components. nih.govajrconline.org A short run time, for instance under 2 minutes, is often desirable for high-throughput analysis. researchgate.net

Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For isradipine, a common transition is m/z 372.1 → m/z 312.2. ajrconline.orgnih.gov For this compound, the precursor ion would be shifted by 6 mass units, with a likely corresponding shift in the product ion, resulting in a transition such as m/z 378.1 → m/z 318.2. This specific monitoring ensures high selectivity, as only molecules that undergo this precise fragmentation are detected.

Method Validation: A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation includes demonstrating the method's specificity, linearity, accuracy, precision, and stability. While specific studies using this compound are not publicly detailed, data from validated methods for isradipine using other internal standards provide a clear benchmark for expected performance.

Table 1: Representative Validation Parameters for Isradipine Bioanalytical Methods

ParameterFindingSource
Linearity Range 10 - 5000 pg/mL nih.gov
0.051 - 20.448 ng/mL ajrconline.org
Correlation Coefficient (r²) > 0.9998 nih.gov
> 0.9973 ajrconline.org
Lower Limit of Quantitation (LLOQ) 10 pg/mL nih.gov
0.051 ng/mL ajrconline.org
Accuracy 96.5% - 98.4% researchgate.net
Within ±15% of nominal value nih.gov
Precision (RSD%) Intra- and Inter-day < 13.5% researchgate.net
4.88% to 6.30% ajrconline.org
Recovery Average recovery of 72.1% ajrconline.org

Principles of Isotope Dilution Mass Spectrometry for Isradipine and Metabolite Quantification

Assessment of Matrix Effects and Analytical Robustness in this compound Bioanalysis

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which is the alteration of ionization efficiency for an analyte due to co-eluting components from the biological matrix. core.ac.uk These effects, typically ion suppression or enhancement, can lead to inaccurate and imprecise quantification if not properly managed. core.ac.uk The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, and it provides an indication of its reliability during normal usage.

The assessment of matrix effects is a critical part of method validation. A common approach is to compare the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a clean solvent. A significant difference indicates the presence of a matrix effect. core.ac.uk

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. Since this compound is chemically and physically almost identical to isradipine, it co-elutes from the HPLC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, or cancelled out. nih.gov This ensures that the quantitative results remain accurate and robust even in the presence of variable matrix components across different samples. Validation can include the calculation of an IS-normalized matrix factor, which should be close to 1.0 to demonstrate effective compensation. nih.gov

Metabolic Disposition and Isotope Effects of Isradipine D6

In Vitro Metabolic Stability Studies of Isradipine (B148454) d6

In vitro metabolic stability assays are crucial in drug discovery for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.comspringernature.com The rate of metabolism provides key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint), which help in predicting hepatic clearance and bioavailability. nuvisan.comsrce.hrif-pan.krakow.pl

Investigation of Hepatic Microsomal Metabolism of Isradipine d6

Hepatic microsomes, which are subcellular fractions of the liver, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. evotec.com They are a standard and widely used in vitro model to study the metabolic stability of compounds. if-pan.krakow.plevotec.com The investigation of this compound metabolism in hepatic microsomes involves incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. if-pan.krakow.plevotec.com The rate of disappearance of this compound is monitored over time using analytical techniques like LC-MS/MS to determine its metabolic stability. nuvisan.comsrce.hr Isradipine itself is known to be extensively metabolized in the liver, which accounts for its low oral bioavailability. nih.govccjm.orguobaghdad.edu.iq Studies with rat liver microsomes have shown that Isradipine interacts with and is metabolized by microsomal enzymes. nih.gov Given that this compound is the deuterated analogue of Isradipine, it is expected to undergo metabolism by the same enzymatic systems. medchemexpress.com The primary goal of such investigations is to determine if the deuterium (B1214612) substitution leads to a slower rate of metabolism, thereby improving its metabolic stability. informaticsjournals.co.injuniperpublishers.com

Role of Specific Cytochrome P450 Isoforms in this compound Biotransformation

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs. evotec.complos.org Specifically, CYP3A4 is a major enzyme involved in the metabolism of many calcium channel blockers of the dihydropyridine (B1217469) class, to which Isradipine belongs. drugs.comdrugbank.comresearchgate.net Isradipine is a known substrate of CYP3A4, and its metabolism can be significantly affected by inducers or inhibitors of this enzyme. drugs.commedscape.compediatriconcall.com For instance, co-administration with rifampicin, a strong CYP3A4 inducer, can lead to a marked reduction in Isradipine levels, while inhibitors like cimetidine (B194882) can increase its plasma concentrations. rxlist.com The biotransformation of Isradipine involves reactions such as de-esterification and aromatization of the dihydropyridine ring. e-lactancia.org It is hypothesized that the deuteration in this compound, by strengthening the carbon-hydrogen bond at a metabolically active site, can slow down its breakdown by CYP3A4. informaticsjournals.co.inscienceopen.com This kinetic isotope effect is a key principle behind the design of deuterated drugs to improve their pharmacokinetic profiles. juniperpublishers.comscienceopen.com

Comparative Metabolic Clearance Rates between Isradipine and this compound

The metabolic clearance of a drug is a measure of the efficiency of its elimination by metabolic processes. srce.hr Comparing the clearance rates of Isradipine and this compound is essential to quantify the impact of deuteration. scienceopen.com Isradipine has a high total body clearance and is almost completely metabolized before excretion. ccjm.orgrxlist.com The deuteration of a drug at a site of metabolic attack can lead to a significant decrease in the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). informaticsjournals.co.injuniperpublishers.com This effect can result in a lower intrinsic clearance (CLint) for the deuterated compound compared to its non-deuterated counterpart. scienceopen.com A lower clearance rate for this compound would imply a longer half-life and increased systemic exposure compared to Isradipine. informaticsjournals.co.injuniperpublishers.com

Below is an interactive table summarizing the pharmacokinetic parameters of Isradipine, which provides a baseline for comparison with its deuterated form.

ParameterValueReference
Bioavailability15-24% uobaghdad.edu.iqdrugs.comdrugbank.com
Protein Binding~95% rxlist.come-lactancia.org
Terminal Half-life~8 hours rxlist.com
Total Body Clearance1.4 L/min rxlist.com

Elucidation of this compound Metabolic Pathways

Understanding the metabolic pathways of this compound involves identifying the chemical structures of its metabolites and determining how deuteration influences the formation of these metabolites.

Identification and Structural Elucidation of Deuterated Metabolites of this compound

Kinetic Isotope Effects (KIE) in this compound Metabolism

The substitution of hydrogen atoms with their heavier, stable isotope deuterium (D) in a drug molecule can significantly alter its metabolic profile. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of mechanistic drug metabolism studies and is increasingly utilized as a strategy to optimize the pharmacokinetic properties of therapeutic agents. portico.orgwikipedia.org For this compound, a deuterated isotopologue of the dihydropyridine calcium channel blocker isradipine, the KIE provides a theoretical and practical basis for understanding its metabolic disposition.

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. portico.org A primary deuterium KIE occurs when a covalent bond to a deuterium atom is broken in the rate-determining step of a reaction. portico.org The fundamental principle behind the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org

Due to deuterium's greater mass compared to protium (B1232500) (hydrogen), the C-D bond has a lower vibrational frequency and consequently a lower zero-point energy. portico.org This means that more energy is required to break a C-D bond than an analogous C-H bond. portico.orgwikipedia.org In an enzyme-catalyzed reaction, if the cleavage of this bond is the slowest step (i.e., rate-determining), the reaction will proceed more slowly for the deuterated compound than for its non-deuterated counterpart. The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD) and is typically greater than 1. portico.org

Isradipine is extensively metabolized in the liver, primarily through oxidation of its dihydropyridine ring to the corresponding pyridine (B92270) derivative, a reaction catalyzed predominantly by the CYP3A4 isoenzyme. researchgate.netwikipedia.orgderangedphysiology.com This dehydrogenation renders the molecule inactive. beilstein-journals.org Given that this metabolic transformation involves the breaking of a C-H bond at the dihydropyridine ring, a significant KIE is anticipated upon deuteration at this position.

Specific experimental studies quantifying the KIE for the metabolism of this compound for therapeutic purposes are not widely available in published literature. This is because deuterated compounds such as this compound, Isradipine-d3, and Isradipine-d7 are most commonly synthesized and employed as internal standards in analytical and bioanalytical research. axios-research.comveeprho.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Their utility in these applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on them having nearly identical chemical and physical properties to the parent drug but a different mass, allowing for precise quantification in biological matrices. veeprho.com

However, surrogate studies on other deuterated 1,4-dihydropyridines (DHPs) provide direct evidence for the KIE in CYP3A4-mediated metabolism. One such study investigated the metabolic stability of deuterated DHPs in mouse liver microsomes, which contain CYP enzymes analogous to human ones. The results demonstrated that deuteration at the C-4 position of the dihydropyridine ring, a key site for metabolic dehydrogenation, significantly increased the metabolic stability of the compounds.

CompoundDeuteration PositionHalf-life (t½) in Mouse Liver Microsomes (min)
DHP 1 (Non-deuterated) None13.9
DHP 1 (Deuterated) C-4 Position23.1
DHP 2 (Non-deuterated) None10.6
DHP 2 (Deuterated) C-4 Position19.8
Data derived from surrogate studies on deuterated dihydropyridine analogs to illustrate the kinetic isotope effect. beilstein-journals.org

These experimental findings on analogous compounds strongly support the hypothesis that this compound would exhibit a significant KIE, with the C-D bond cleavage by CYP3A4 being slower than the corresponding C-H bond cleavage in non-deuterated isradipine.

The primary implication of the kinetic isotope effect for this compound is a reduced rate of metabolic clearance compared to its non-deuterated counterpart. By retarding the CYP3A4-mediated dehydrogenation, which is the main pathway for isradipine's inactivation, deuteration is expected to lead to several changes in its pharmacokinetic profile. beilstein-journals.orgresearchgate.net

In the context of this compound's use as an analytical internal standard, the KIE is also highly relevant. Its slower metabolism ensures that its concentration remains more stable during the course of an experiment compared to the non-deuterated analyte, which is being actively metabolized. veeprho.com This metabolic stability, combined with its identical chromatographic behavior and distinct mass, makes it an ideal tool for accurately quantifying isradipine in pharmacokinetic and metabolic studies. axios-research.comveeprho.com The KIE, therefore, underpins the very utility of this compound in modern bioanalytical chemistry.

Non Clinical Pharmacokinetic and Distribution Studies of Isradipine D6

In Vitro Membrane Permeability and Cellular Transport Characteristics of Isradipine (B148454) d6

The movement of a drug across cellular barriers is a critical determinant of its absorption and distribution. For Isradipine and its deuterated analog, Isradipine d6, this process is primarily governed by passive diffusion across the lipid bilayer of cell membranes. jntua.ac.in This transport mechanism does not require the cell to expend energy. khanacademy.orgquora.com

The cell membrane acts as a semipermeable barrier, controlling the passage of substances into and out of the cell. khanacademy.org The ability of a drug to cross this barrier is influenced by several factors, including its molecular size, lipid solubility, and the pH of the surrounding environment. jntua.ac.in Generally, non-ionized, lipid-soluble drugs with a low molecular weight can more easily traverse the cell membrane. jntua.ac.in

A study on Isradipine formulated as a nanostructured lipid carrier (NLC) demonstrated enhanced in vitro gut permeation compared to a standard Isradipine suspension. nih.gov The Isradipine-NLC formulation showed a permeation of 21.69 ± 2.38 μg/cm², significantly higher than the 11.23 ± 1.74 μg/cm² observed for the suspension. nih.gov This suggests that formulation strategies can significantly influence the permeation of Isradipine, a principle that would likely extend to this compound.

Plasma Protein Binding Profile of this compound

The binding of a drug to plasma proteins is a key pharmacokinetic parameter that influences its distribution and availability to target tissues. Isradipine is known to be highly bound to plasma proteins, with estimates around 95% to 97%. wikipedia.orgmims.comnih.govdrugs.com The primary binding proteins in plasma are human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov

While specific studies on the plasma protein binding of this compound are not available in the provided search results, the binding characteristics of the parent compound, Isradipine, offer valuable insights. The high degree of protein binding means that only a small fraction of the drug is free in the plasma and able to exert its pharmacological effect. jntua.ac.in

Detailed in vitro studies have been conducted on the stereoselective binding of Isradipine's enantiomers to human plasma proteins. nih.gov Isradipine has two enantiomers, (+)-(S)-Isradipine and (-)-(R)-Isradipine. nih.gov Research has shown that the binding of these enantiomers to HSA and AAG is stereoselective, meaning one enantiomer binds more strongly than the other. nih.gov

Given that deuteration is a minor structural modification, it is unlikely to drastically alter the fundamental binding interactions of this compound with plasma proteins compared to non-deuterated Isradipine. However, subtle differences in binding affinity could arise due to the deuterium (B1214612) isotope effect, which might slightly alter the physicochemical properties of the molecule. Without direct experimental data for this compound, any potential differences remain speculative.

Binding Characteristics of Isradipine Enantiomers to Human Plasma Proteins
EnantiomerPlasma ProteinBinding Affinity Constant (Ka)
(+)-(S)-IsradipineHuman Serum Albumin (HSA)(1.76 +/- 0.26) x 10^5 l/mol nih.gov
(-)-(R)-IsradipineHuman Serum Albumin (HSA)(3.62 +/- 0.06) x 10^4 l/mol nih.gov
(+)-(S)-Isradipinealpha-1-Acid Glycoprotein (AAG)(1.33 +/- 0.25) x 10^6 l/mol nih.gov
(-)-(R)-Isradipinealpha-1-Acid Glycoprotein (AAG)(1.17 +/- 0.44) x 10^7 l/mol nih.gov

In Vivo Disposition Studies of this compound in Animal Models (Mechanistic and Comparative Focus)

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific in vivo disposition studies for this compound are not detailed in the provided search results, extensive research on Isradipine in various animal models provides a strong basis for understanding its likely behavior.

Isradipine has been studied in animal models for its potential neuroprotective effects in conditions like Parkinson's disease. nih.govmedchemexpress.com These studies often involve systemic administration of the drug to assess its ability to cross the blood-brain barrier and exert effects in the central nervous system. nih.govnih.gov

Pharmacokinetic studies in humans have shown that Isradipine is rapidly and almost completely absorbed after oral administration, but its bioavailability is relatively low (15-24%) due to extensive first-pass metabolism in the liver. wikipedia.orgnih.gov The elimination half-life of Isradipine has been reported to be around 8 hours. wikipedia.orgmims.com

Deuteration of drugs, creating compounds like this compound, is a strategy often employed to alter pharmacokinetic properties. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which can slow down the rate of metabolism by cytochrome P450 enzymes. researchgate.net This "deuterium isotope effect" can potentially lead to a longer half-life, increased bioavailability, and altered metabolic profile for this compound compared to its non-deuterated counterpart. However, without specific pharmacokinetic data for this compound in preclinical species, the precise impact of deuteration remains to be experimentally determined.

Pharmacokinetic Parameters of Isradipine in Humans
ParameterValueSource
Bioavailability15-24% wikipedia.orgnih.gov
Protein Binding~95% wikipedia.orgmims.com
Elimination Half-life~8 hours wikipedia.orgmims.com
Time to Peak Plasma Concentration1-1.5 hours mims.com

Following administration, a drug distributes to various tissues and organs. For Isradipine, its lipophilic nature suggests it would distribute into tissues. Studies in rats have shown that Isradipine can cross the blood-brain barrier. nih.gov

The tissue distribution of this compound and its metabolites would be influenced by its physicochemical properties, plasma protein binding, and the rate of metabolism. It is plausible that this compound, if it has a slower metabolic rate, could exhibit different tissue distribution and accumulation patterns compared to Isradipine. For instance, a slower metabolism might lead to higher and more sustained concentrations of the parent drug in various tissues. However, this is a theoretical consideration that requires experimental verification.

Isradipine is completely metabolized before excretion, with the metabolites being eliminated through both urine and feces. mims.comnih.gov Approximately 60-65% of an administered dose is excreted in the urine as metabolites, and about 25-30% is excreted in the feces. mims.comdrugbank.com

Mechanistic Pharmacological Investigations of Isradipine D6

In Vitro Receptor Binding Studies for Isradipine (B148454) d6

Isradipine d6 is the deuterated form of isradipine, a dihydropyridine (B1217469) calcium channel blocker. medchemexpress.eu Isradipine is known to bind with high affinity and specificity to L-type calcium channels, which are its primary therapeutic target. chemsrc.com It demonstrates a greater selectivity for arterial smooth muscle cells, which is attributed to alternative splicing of the channel's alpha-1 subunit and a higher prevalence of inactive channels in these cells. chemsrc.com The non-deuterated form, isradipine, is considered the most potent calcium-channel blocking agent within the dihydropyridine class. chemsrc.com

While specific binding affinity studies detailing the Kd (dissociation constant) or IC50 values for this compound are not extensively available in public literature, the deuteration is not expected to alter its fundamental selectivity for L-type calcium channels over other channel types. The core interaction with the receptor site on the α1 subunit of the L-type calcium channel should remain the same. genome.jp Research on the non-deuterated compound shows it has nearly equal potency at both Cav1.2 and Cav1.3 channel isoforms and possesses high affinity for Cav1.3 channels. medchemexpress.com Radioligand binding assays using (+)-[3H]isradipine have been instrumental in characterizing the distribution and properties of L-type calcium channels in various tissues, including the brain, where Cav1.2 and Cav1.3 isoforms are the primary binding sites. psu.edu

Interactive Table: Binding Characteristics of Non-Deuterated Isradipine

Below is a conceptual table illustrating the binding characteristics of the parent compound, isradipine, which are expected to be fundamentally similar for this compound.

ParameterDescriptionExpected Profile for this compound
Primary Target The main receptor to which the drug binds.L-type voltage-gated calcium channels (Cav1.x). chemsrc.com
Binding Site The specific subunit of the target receptor.α1 subunit. chemsrc.com
Selectivity Preferential binding to certain channel subtypes or tissues.High selectivity for L-type calcium channels; greater effect on arterial smooth muscle cells. chemsrc.com
Affinity The strength of the binding interaction.High affinity, similar to non-deuterated isradipine. chemsrc.com

The introduction of deuterium (B1214612) into a molecule like isradipine creates a kinetic isotope effect, which primarily influences the rate of metabolic processes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450. This can result in a decreased rate of metabolism and potentially altered pharmacokinetics for this compound compared to isradipine.

While direct comparative studies on the receptor binding kinetics (on-rate and off-rate) of this compound versus its non-deuterated counterpart are not widely published, the primary purpose of deuteration is to modify metabolism rather than receptor interaction dynamics. However, subtle changes in molecular properties due to deuteration could theoretically have minor effects on binding kinetics. The modulated receptor theory for dihydropyridines suggests that their binding affinity is dependent on the conformational state of the calcium channel (resting, open, or inactivated). thoracickey.comnih.gov Isradipine shows preferential binding to the inactivated state of the channel. nih.gov A kinetic analysis of isradipine has revealed a drug-induced inactivated state, suggesting a synergistic relationship between the drug's blocking action and the channel's intrinsic inactivation process. nih.gov Any influence of deuteration on these kinetics would require specific investigation.

Binding Affinity and Selectivity Profile at L-type Calcium Channels

Investigation of Isotope Effects on Target Engagement and Pharmacodynamic Responses (In Vitro and Mechanistic In Vivo)

The primary rationale for developing a deuterated compound like this compound is the deuterium kinetic isotope effect. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be significantly reduced. This is because the C-D bond is stronger and requires more energy to break than a C-H bond.

In Vitro Evidence: In vitro studies using human liver microsomes are a standard method to evaluate the metabolic stability of drug candidates. For deuterated compounds, these studies can quantify the reduction in the rate of metabolism compared to the non-deuterated parent drug. While specific data for this compound is not publicly available, this approach is standard in the development of such compounds to confirm the intended isotope effect.

Interactive Table: Expected Impact of Deuterium Isotope Effect on this compound

Pharmacological ParameterExpected Effect of DeuterationRationale
Metabolic Rate DecreasedStronger Carbon-Deuterium (C-D) bond is more resistant to enzymatic cleavage by CYP450 enzymes.
Plasma Half-Life (t1/2) IncreasedSlower elimination due to reduced metabolic clearance.
Drug Exposure (AUC) IncreasedThe drug remains in the system for a longer duration at higher concentrations.
Target Engagement More SustainedProlonged and more stable plasma concentrations lead to more consistent receptor occupancy over time.
Pharmacodynamic Response Potentially More Stable/ProlongedConsistent target engagement may lead to a smoother and more durable therapeutic effect. nih.govnih.gov

Advanced Research Methodologies and Future Directions for Isradipine D6

Application of Advanced Spectroscopic Techniques in Isradipine (B148454) d6 Research

Spectroscopic methods are fundamental to characterizing Isradipine d6 and elucidating its metabolic profile. High-resolution instrumentation provides the precision necessary to distinguish between the deuterated compound and its non-deuterated counterpart and their respective metabolites.

High-Resolution Mass Spectrometry for Comprehensive Metabolic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern metabolomic studies, offering unparalleled mass accuracy and resolution. waters.comdiva-portal.org This capability is critical for the metabolic profiling of this compound, allowing for the confident identification of the parent drug and its metabolites in complex biological matrices like plasma and urine. waters.comnih.gov When coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC), HRMS can distinguish between co-eluting compounds of similar molecular weights. nih.gov

In the context of this compound, HRMS is used to:

Differentiate this compound from Isradipine: The mass difference of approximately 6 Da allows for clear separation and quantification.

Identify Metabolites: The high mass accuracy (sub-ppm) enables the determination of elemental compositions for unknown metabolites, greatly increasing confidence in their identification. waters.com

Trace Deuterium (B1214612) Labels: By tracking the deuterium atoms through various metabolic transformations, researchers can pinpoint which metabolic pathways are affected by deuteration. For example, if a metabolite retains all six deuterium atoms, it indicates that the isopropyl group was not the primary site of that specific metabolic reaction. Conversely, the loss of deuterium points to metabolism at the deuterated site.

Below is a hypothetical data table illustrating the type of information HRMS provides for this compound and a potential metabolite where the ester group is hydrolyzed, a common metabolic pathway for dihydropyridines.

CompoundChemical FormulaMonoisotopic Mass (Da)Observed m/z (HRMS)Mass Error (ppm)Metabolic Note
IsradipineC19H21N3O5371.1481372.1554 [M+H]+-0.8Parent Compound
This compoundC19H15D6N3O5377.1858378.1931 [M+H]+-0.9Deuterated Parent Compound
Isradipine Metabolite (Hydrolyzed Ester)C18H19N3O5357.1325358.1398 [M+H]+-1.1Metabolite of Isradipine
This compound Metabolite (Hydrolyzed Ester)C18H13D6N3O5363.1702364.1775 [M+H]+-1.0Metabolite of this compound (Deuterium retained)

Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy in Biological Systems

Key applications in this compound research include:

Confirmation of Deuteration Site: A strong peak in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms on the isopropyl group.

Studying Molecular Mobility: Changes in the orientation of C-D bonds due to molecular motion significantly affect the ²H NMR spectral lineshape. This can be used to study how this compound interacts with and tumbles within biological structures, such as lipid membranes or protein binding pockets. wikipedia.org

Probing Ordered Systems: In partially ordered environments like cell membranes, the quadrupolar splitting in the ²H NMR spectrum provides direct information about the orientation of the C-D bonds relative to the applied magnetic field, revealing how the drug molecule aligns itself within the membrane. wikipedia.org

Computational Chemistry and In Silico Approaches for this compound

Computational methods provide a theoretical framework to predict and rationalize the experimental behavior of this compound, offering insights that are often difficult to obtain through experimentation alone.

Molecular Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. arcjournals.org For this compound, docking simulations are performed against its primary target, the L-type voltage-gated calcium channel, to predict its binding conformation and affinity. arcjournals.orgbioinformation.net The results are often evaluated using a scoring function (S-value), where a more negative value indicates a stronger interaction. arcjournals.org

Molecular Dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time. mdpi.comrsc.org This provides a dynamic view of the interaction, revealing the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon binding. mdpi.com For this compound, MD simulations can reveal if the increased mass of deuterium atoms has any significant effect on the vibrational modes and dynamic stability of the ligand within the binding site.

The table below presents hypothetical results from a molecular docking study, comparing Isradipine and this compound. The minor differences reflect the fact that deuteration typically does not significantly alter the binding affinity itself, as the molecular shape remains nearly identical. scienceopen.com

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
IsradipineL-type Calcium Channel (Cav1.2)-9.1Tyr1152, Thr1160, Met1164Hydrogen Bond, Hydrophobic
This compoundL-type Calcium Channel (Cav1.2)-9.2Tyr1152, Thr1160, Met1164Hydrogen Bond, Hydrophobic

In Silico Prediction of Deuterium Effects on Metabolic Stability and Enzyme Kinetics

A primary motivation for developing deuterated drugs is to improve their metabolic stability. juniperpublishers.com The kinetic isotope effect (KIE) slows the rate of reactions involving the cleavage of a C-D bond compared to a C-H bond. This is particularly relevant for metabolism mediated by Cytochrome P450 (CYP) enzymes, which often involves hydrogen atom abstraction. scienceopen.com

In silico models can be used to predict these effects:

Predicting Sites of Metabolism: Software can predict which atoms in a molecule are most likely to be metabolized by various CYP isoforms. By comparing predictions for Isradipine and this compound, researchers can hypothesize which metabolic pathways will be slowed.

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate molecular structures with biological activity. By incorporating descriptors for deuteration, QSAR models can be trained to predict the metabolic stability and clearance of deuterated compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can model the enzymatic reaction itself. The reaction center (the ligand and key enzyme residues) is treated with high-level quantum mechanics to accurately model bond-breaking and bond-forming, while the rest of the protein is treated with more efficient molecular mechanics. This can provide quantitative predictions of the KIE for specific metabolic reactions of this compound.

Innovative Applications of Deuterated Isradipine in Chemical Biology Research

Beyond its potential as a therapeutic agent with an improved pharmacokinetic profile, this compound can serve as a valuable tool in chemical biology. Deuterated compounds are increasingly used as probes to investigate biological mechanisms. arizona.edu

Metabolic Pathway Elucidation: The resistance of the C-D bond to cleavage can be used to "block" a specific metabolic pathway. By comparing the metabolite profile of Isradipine with that of this compound, researchers can definitively identify which metabolites arise from reactions at the deuterated site. This can lead to the discovery of previously unknown metabolic pathways or reactive intermediates. juniperpublishers.com

Probing Enzyme Mechanisms: this compound can be used as a mechanistic probe to study the enzymes that metabolize it. The magnitude of the observed KIE can provide information about the transition state of the enzymatic reaction, helping to elucidate the catalytic mechanism.

Quantitative Probes in Mass Spectrometry: Because this compound is chemically identical to Isradipine but has a different mass, it is an ideal internal standard for quantitative mass spectrometry assays. By adding a known amount of this compound to a biological sample, the exact concentration of endogenous or administered Isradipine can be measured with very high precision and accuracy, correcting for variations in sample preparation and instrument response.

Emerging Trends and Prospective Research Avenues for Deuterated Pharmaceutical Compounds, with a Focus on this compound

The landscape of pharmaceutical research is continually evolving, with a significant trend being the development of deuterated drugs. globenewswire.com This strategy involves the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. wikipedia.orgneulandlabs.com This seemingly minor alteration can have a profound impact on a drug's metabolic profile due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than the carbon-hydrogen (C-H) bond. neulandlabs.comgabarx.com This can lead to a slower rate of metabolism, potentially enhancing the drug's pharmacokinetic properties. nih.govlifetein.com

The global deuterated drugs market is experiencing substantial growth, with a valuation of US 871.8 million by 2032. globenewswire.com This expansion is fueled by increasing research and development investments and the potential to improve the efficacy and safety of existing medications. globenewswire.comprecisionbusinessinsights.com A significant portion of this market, over 65%, is dedicated to drug discovery and development, underscoring the pharmaceutical industry's commitment to this innovative approach. globalgrowthinsights.com

For this compound, the deuterated form of the calcium channel blocker Isradipine, these emerging trends open up several prospective research avenues. While specific research on this compound is still nascent, the broader advancements in deuterated compounds provide a clear roadmap for future investigations.

One of the most promising areas of research for deuterated compounds, and by extension this compound, lies in enhancing their metabolic stability. wiseguyreports.com The substitution of hydrogen with deuterium can make a drug more resistant to metabolic breakdown, potentially leading to a longer half-life and reduced dosing frequency. unibestpharm.com For a drug like Isradipine, which undergoes extensive first-pass metabolism, this could be particularly advantageous. ccjm.org Future research on this compound will likely focus on detailed pharmacokinetic studies to quantify the extent to which deuteration alters its metabolic fate compared to the non-deuterated parent compound.

The application of deuterated compounds as internal standards in clinical mass spectrometry is a well-established practice. medchemexpress.com this compound is already utilized for this purpose. However, emerging trends in metabolomics, which involves the comprehensive analysis of metabolites in a biological system, present new opportunities. e-enm.org this compound could be employed in more sophisticated metabolic profiling studies to gain deeper insights into the biochemical pathways affected by Isradipine. e-enm.org Such studies could help in identifying biomarkers and understanding the drug's mechanism of action at a molecular level.

Furthermore, the development of novel deuteration techniques is an active area of research. wiseguyreports.com More efficient and site-selective methods for introducing deuterium into a molecule could streamline the synthesis of compounds like this compound and other deuterated drug candidates. nih.gov

The success of the first FDA-approved deuterated drug, deutetrabenazine, has paved the way for increased interest and investment in this field. neulandlabs.comprecisionbusinessinsights.comnih.gov This has led to a surge in the number of deuterated compounds entering clinical trials for various conditions, including central nervous system disorders and oncology. globenewswire.comprecisionbusinessinsights.commarketgrowthreports.com While Isradipine is primarily used for hypertension, its potential neuroprotective effects have also been explored. scienceofparkinsons.comnih.gov Future research could investigate whether the enhanced pharmacokinetic profile of this compound translates to improved efficacy in these or other therapeutic areas.

Table of Market Growth for Deuterated Drugs

Year Market Value (in US$ millions)
2023 334.0
2032 (Projected) 871.8

This table illustrates the projected growth of the global deuterated drugs market, indicating a significant upward trend. globenewswire.com

Q & A

Q. What analytical methodologies are recommended for quantifying Isradipine d6 in biological and pharmaceutical matrices?

this compound, a deuterated analog, is primarily used as an internal standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to enhance quantification accuracy. Reverse-phase HPLC with UV detection (RP-HPLC) is widely employed due to its precision and cost-effectiveness for pharmaceutical formulations . For biological samples (e.g., plasma), hyphenated techniques like LC-MS/MS or UPLC-MS/MS are preferred for their sensitivity and selectivity, particularly when analyzing metabolites . Method validation should include parameters such as linearity (1–100 ng/mL), recovery rates (>90%), and inter-day precision (<5% RSD) to ensure reproducibility.

Q. How does isotopic labeling (e.g., deuterium in this compound) improve data reliability in pharmacokinetic studies?

Deuterated compounds like this compound minimize matrix effects and ion suppression in mass spectrometry by serving as stable isotope-labeled internal standards. This reduces variability in quantification caused by sample preparation or instrument drift. For example, in hollow fiber-based liquid-phase microextraction (HF-LPME) coupled with chiral HPLC, this compound enables precise correction for analyte loss during extraction, achieving <2% bias in recovery studies .

Q. What are the key challenges in synthesizing and characterizing this compound for research use?

Synthesis requires precise deuterium incorporation at specific positions to avoid isotopic scrambling, typically achieved via catalytic exchange or custom synthetic routes. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and LC-MS to verify isotopic purity (>99%). Impurities from incomplete deuteration can skew analytical results, necessitating rigorous quality control protocols .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate this compound’s role in neuroprotection mechanisms?

Preclinical neuroprotection studies should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations of this compound with target engagement (e.g., L-type calcium channel blockade). Animal models (e.g., 6-OHDA-induced Parkinson’s disease in rats) require dose ranges mimicking human therapeutic levels (e.g., 5–10 mg/kg/day) while monitoring blood pressure to avoid confounding hemodynamic effects . Stereological analysis of dopaminergic neuron survival and striatal tyrosine hydroxylase (TH) density are critical endpoints .

Q. What methodological strategies address discrepancies in Isradipine’s neuroprotective efficacy between preclinical and clinical trials?

The STEADY-PD III trial found no clinical benefit despite preclinical success, highlighting translational challenges. To resolve this, researchers should use this compound in tracer studies to assess blood-brain barrier penetration and tissue distribution in non-human primates. Post hoc analyses of clinical data may identify subpopulations (e.g., hypertensive patients) where neuroprotection is masked by systemic effects .

Q. How can isotopic effects of deuterium in this compound influence metabolic stability studies?

Deuterium kinetic isotope effects (KIEs) can alter cytochrome P450-mediated metabolism, prolonging half-life in vitro. Comparative studies between Isradipine and this compound in hepatocyte assays can quantify metabolic shifts. For instance, deuterium at the 3,5-dimethyl ester positions may reduce first-pass metabolism, requiring adjusted dosing regimens in preclinical models .

Q. What experimental controls are essential when using this compound in dual-isotope tracer studies?

To avoid cross-talk in mass spectrometry, use distinct isotopic labels (e.g., ¹³C for metabolites, d6 for the parent compound). Include blank matrices (e.g., drug-free plasma) to validate specificity and spike-recovery samples to confirm linearity across expected concentration ranges (1–1000 nM). Parallel reaction monitoring (PRM) in LC-MS/MS enhances selectivity for co-eluting isotopes .

Data Analysis and Interpretation

Q. How should researchers handle batch-to-batch variability in this compound purity during longitudinal studies?

Implement batch-specific calibration curves and include quality control (QC) samples in each analytical run. Use ANOVA to assess inter-batch variability, with acceptance criteria set at <10% coefficient of variation (CV). If variability exceeds thresholds, apply correction factors derived from deuterated internal standard recovery rates .

Q. What statistical approaches are optimal for analyzing time-dependent effects of this compound in neuroprotection trials?

Mixed-effects models can account for repeated measures (e.g., monthly UPDRS scores in Parkinson’s trials) and missing data. For neurochemical endpoints (e.g., TH-positive neurons), Kaplan-Meier survival analysis with log-rank tests identifies dose-dependent protection. Covariates such as age and baseline blood pressure should be included to control for confounding .

Q. How can meta-analysis reconcile conflicting findings on Isradipine’s calcium channel selectivity across studies?

Pool data from electrophysiology assays (e.g., patch-clamp studies) and receptor-binding assays (e.g., [³H]isradipine displacement) using random-effects models. Subgroup analysis by tissue type (e.g., neuronal vs. vascular smooth muscle) may reveal context-dependent selectivity, informing targeted dosing strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.